

Cyclopentanethiol: Application Notes for Food Flavoring

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Compound of Interest

Compound Name: Cyclopentanethiol

Cat. No.: B157770

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Introduction

Cyclopentanethiol (CAS 1679-07-8), also known as cyclopentyl mercaptan, is a volatile sulfur compound recognized for its potent and complex aroma profile.^{[1][2]} It is classified as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA Number: 3262) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA Number: 516).^{[3][4]} Regulatory bodies have concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^{[3][5]} **Cyclopentanethiol** is characterized by a savory, alliaceous, and slightly meaty aroma, with notes of onion, garlic, and celery.^{[1][2]} These characteristics make it a valuable component in the creation of savory flavors for a variety of food products, including baked goods, meat products, soups, and dairy products.^[1]

These application notes provide a comprehensive overview of the use of **cyclopentanethiol** as a flavoring agent in food science, including its physicochemical properties, flavor profile, recommended usage levels, and detailed protocols for its analysis.

Physicochemical and Regulatory Information

A summary of the key physicochemical properties and regulatory identifiers for **cyclopentanethiol** is provided in the table below.

Property	Value	Reference
Chemical Name	Cyclopentanethiol	[3]
Synonyms	Cyclopentyl mercaptan	[3][6]
CAS Number	1679-07-8	[3][6]
Molecular Formula	C5H10S	[6]
Molecular Weight	102.20 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	129-131 °C at 745 mmHg	[1]
Solubility	Slightly soluble in water; soluble in alcohol and oils	[1]
FEMA Number	3262	[3][4]
JECFA Number	516	[3][4]
Regulatory Status	No safety concern at current levels of intake when used as a flavoring agent.	[3][5]

Flavor Profile and Usage

Cyclopentanethiol possesses a strong and multifaceted flavor profile, making it a significant contributor to the overall sensory experience of savory food products.

Attribute	Descriptors
Odor	Alliaceous, onion, garlic, horseradish, vegetable, celery, egg, savory, meaty
Taste (at 2.00 ppm)	Alliaceous, onion, garlic, horseradish, meaty, egg, burnt, vegetable, celery
General Flavor Profile	Savory, with notes of onion, celery, and citrus.

Recommended Usage Levels

Cyclopentanethiol is a potent flavoring agent and should be used at very low concentrations. A general guideline for its application in various food categories is provided below.

Food Category	Recommended Usage Level (mg/kg)
Bakery Products	0.1
Meat Products	0.1
Soups	0.1
Dairy Products	0.1
Condiments	0.1
Cereals	0.1

Experimental Protocols

Quantitative Analysis of Cyclopentanethiol in Food Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of **cyclopentanethiol** from a food matrix. The analysis of volatile thiols is challenging due to their low concentrations and high reactivity.^[7]

1. Principle: Volatile compounds, including **cyclopentanethiol**, are extracted from the food sample using headspace solid-phase microextraction (HS-SPME). The extracted compounds are then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer.

2. Materials and Reagents:

- **Cyclopentanethiol** standard (≥97% purity)
- Internal standard (e.g., 2-methyl-3-furanthiol or a deuterated analog)

- Sodium chloride (analytical grade)
- Deionized water
- Food sample for analysis
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

3. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- SPME-compatible injection port
- Analytical balance
- Vortex mixer
- Thermostatic water bath or heating block

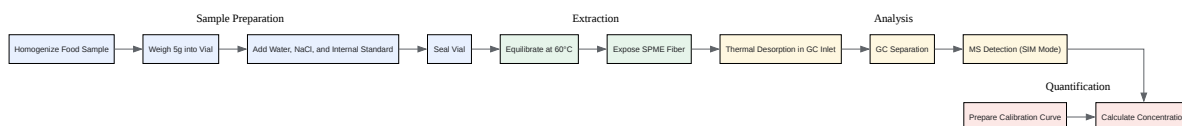
4. Procedure:

- Sample Preparation:
 - Homogenize the food sample to a uniform consistency.
 - Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
 - Add 5 mL of deionized water and 2 g of sodium chloride to the vial.
 - Spike the sample with a known concentration of the internal standard.
 - Immediately seal the vial with the screw cap.
- Extraction (HS-SPME):

- Equilibrate the sealed vial at 60°C for 15 minutes in a water bath or heating block.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- Desorption and GC-MS Analysis:
 - Retract the fiber and immediately insert it into the GC injection port, heated to 250°C, for thermal desorption for 5 minutes.
 - GC Conditions (example):
 - Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 5°C/min (hold for 5 min).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Conditions (example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for **cyclopentanethiol** (e.g., m/z 102, 69, 41) and the internal standard.

5. Quantification:

- Prepare a calibration curve using standard solutions of **cyclopentanethiol** in a model food matrix, spiked with the same concentration of the internal standard.
- Calculate the concentration of **cyclopentanethiol** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Workflow for the quantitative analysis of **cyclopentanethiol** in food by HS-SPME-GC-MS.

Sensory Evaluation of Cyclopentanethiol

This protocol describes a method for determining the odor detection threshold of **cyclopentanethiol** in an aqueous solution using a trained sensory panel.

1. Principle: The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel. A forced-choice ascending concentration series method is commonly used.

2. Panelist Selection and Training:

- Select 15-20 panelists based on their sensory acuity, ability to describe aromas, and availability.
- Train panelists on the recognition of various savory and sulfurous aromas, including a diluted standard of **cyclopentanethiol**.

3. Materials:

- **Cyclopentanethiol** standard
- Odor-free water

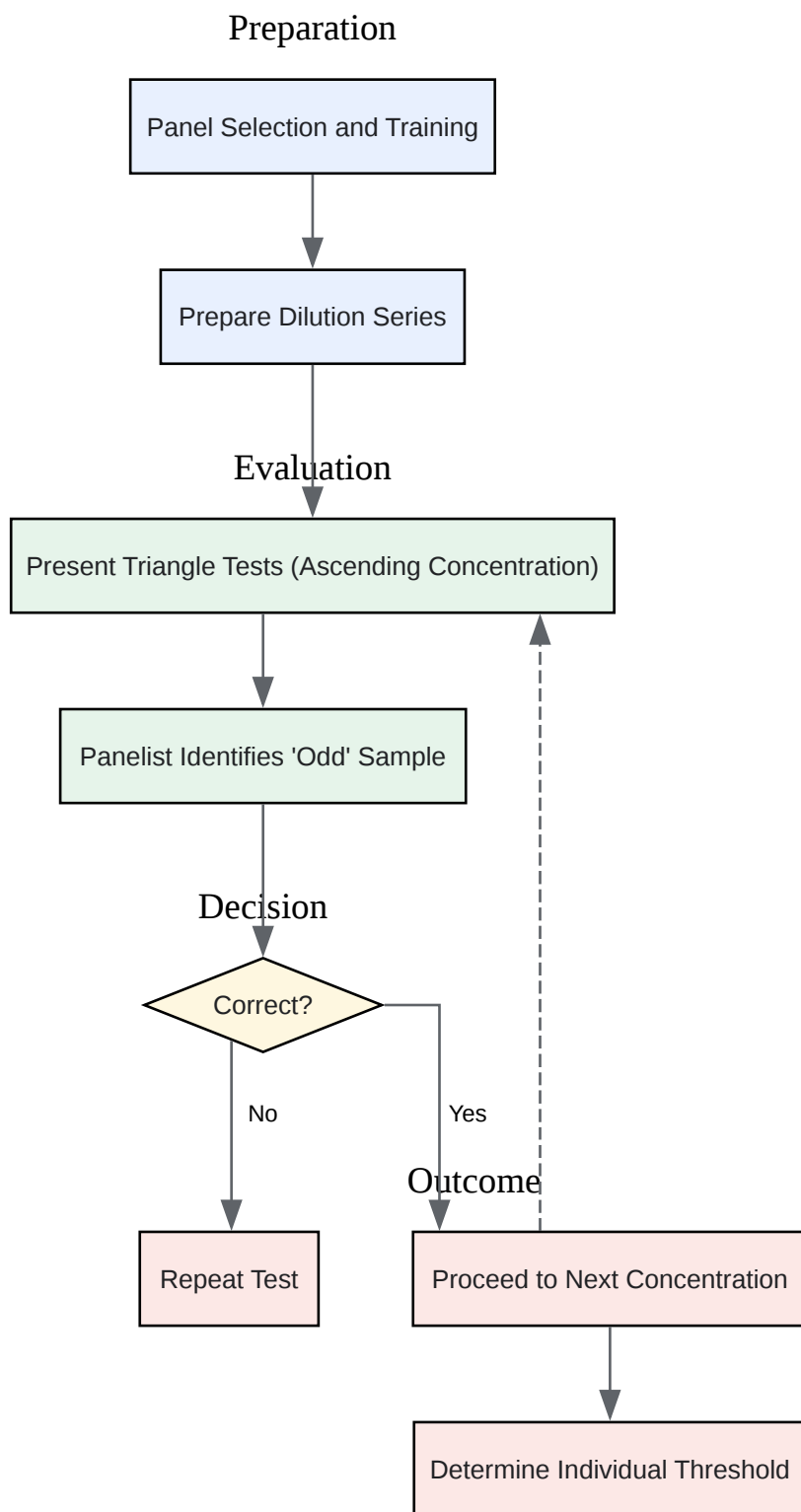
- Glass sniffing bottles with Teflon-lined caps
- Graduated pipettes and volumetric flasks

4. Procedure:

- Sample Preparation:
 - Prepare a stock solution of **cyclopentanethiol** in ethanol.
 - Prepare a series of aqueous dilutions from the stock solution, ranging from concentrations well below and above the expected threshold (e.g., from parts per trillion to parts per billion).
- Sensory Evaluation:
 - Present panelists with a series of triangle tests. In each test, three samples are presented: two are blanks (odor-free water) and one contains a specific concentration of **cyclopentanethiol**.
 - The concentrations are presented in an ascending order.
 - Panelists are asked to identify the "odd" sample in each set.
 - A correct identification is required to proceed to the next higher concentration.
 - The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive triangle tests.

5. Data Analysis:

- Calculate the geometric mean of the individual thresholds to determine the panel's odor detection threshold.



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Workflow for sensory evaluation to determine odor detection threshold.

Stability and Off-Flavor Formation

Thiols, including **cyclopentanethiol**, are generally reactive and can be unstable in food matrices, especially during thermal processing.[8] Their degradation can lead to a loss of desired flavor or the formation of off-flavors. The stability of **cyclopentanethiol** is influenced by factors such as temperature, pH, and the presence of other food components like sugars and amino acids.[8] It is recommended to conduct stability studies in the specific food matrix to determine the optimal processing conditions and shelf-life for products containing **cyclopentanethiol**.

Conclusion

Cyclopentanethiol is a potent flavoring agent that can impart desirable savory, alliacious, and meaty notes to a wide range of food products. Its effective use requires careful consideration of dosage due to its low sensory thresholds. The analytical and sensory protocols provided in these notes offer a framework for the quality control and application development of **cyclopentanethiol** in the food industry. Further research into its stability in various food systems will enhance its application and ensure consistent product quality.

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